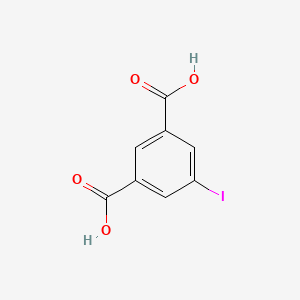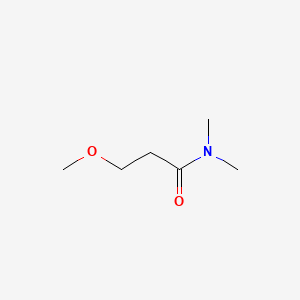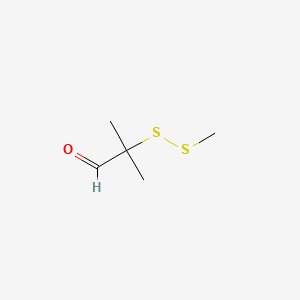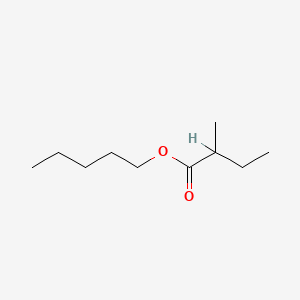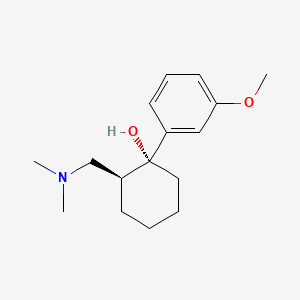
反式-曲马多
描述
trans-Tramadol: is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is a centrally acting analgesic that works through multiple mechanisms, including the activation of the μ-opioid receptor and inhibition of the reuptake of norepinephrine and serotonin . The chemical name for trans-Tramadol is (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol .
科学研究应用
Chemistry: trans-Tramadol is used as a model compound in the study of opioid receptor interactions and the development of new analgesics .
Biology: In biological research, trans-Tramadol is used to study pain pathways and the effects of opioids on the central nervous system .
Medicine: Medically, trans-Tramadol is used for pain management in conditions such as postoperative pain, cancer pain, and chronic pain .
Industry: In the pharmaceutical industry, trans-Tramadol is used in the formulation of various pain relief medications .
作用机制
Target of Action
Trans-Tramadol, also known as Tramadol, trans-, primarily targets the μ-opioid receptor (OR) and inhibits the reuptake of monoamines . The μ-opioid receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of opioids .
Mode of Action
Trans-Tramadol interacts with its targets in a unique way. It acts as an agonist of the μ-opioid receptor, meaning it binds to this receptor and activates it . Additionally, Trans-Tramadol inhibits the reuptake of monoamines, such as norepinephrine and serotonin . This dual mechanism enhances the inhibitory effects on pain transmission in the spinal cord .
Biochemical Pathways
The action of Trans-Tramadol affects several biochemical pathways. By activating the μ-opioid receptor, it triggers a cascade of events leading to analgesic effects . The inhibition of monoamine reuptake by Trans-Tramadol blocks nociceptive impulses at the spinal level, contributing to its analgesic action .
Pharmacokinetics
The pharmacokinetics of Trans-Tramadol involves its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, Trans-Tramadol is rapidly and almost completely absorbed . It is mainly metabolized by O- and N-demethylation in the liver, processes catalyzed by cytochrome P450 enzymes . The metabolites are mainly excreted via the kidneys .
Result of Action
The molecular and cellular effects of Trans-Tramadol’s action are significant. Its interaction with the μ-opioid receptor and inhibition of monoamine reuptake result in analgesic effects . In addition, Trans-Tramadol has been shown to inhibit cell proliferation, migration, and invasion in a time-dependent manner .
Action Environment
The action, efficacy, and stability of Trans-Tramadol can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines, can enhance the effects of Trans-Tramadol, potentially leading to intoxication . Furthermore, genetic factors such as cytochrome P450 polymorphisms can affect the metabolism and action of Trans-Tramadol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tramadol typically involves the reaction of cyclohexanone with 3-methoxyphenylmagnesium bromide to form a tertiary alcohol. This intermediate is then reacted with dimethylamine to yield trans-Tramadol . The reaction conditions often include the use of solvents such as isopropyl alcohol and catalysts like hydrogen chloride .
Industrial Production Methods: Industrial production of trans-Tramadol involves a one-pot process where a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol is reacted with hydrogen chloride in the presence of a catalytic amount of water . This method is advantageous due to its simplicity, safety, and high purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: trans-Tramadol can undergo oxidation reactions to form various metabolites, including O-desmethyltramadol.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: trans-Tramadol can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
O-desmethyltramadol: A major metabolite formed through oxidation.
N-desmethyltramadol: Another significant metabolite formed through demethylation.
相似化合物的比较
Hydrocodone: Another opioid analgesic, hydrocodone, is more potent than trans-Tramadol but has a higher risk of addiction and side effects.
Uniqueness: trans-Tramadol is unique due to its dual mechanism of action, which includes both opioid receptor activation and monoamine reuptake inhibition. This dual action makes it effective for a broader range of pain types and reduces the likelihood of developing tolerance compared to other opioids .
属性
IUPAC Name |
(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLLZQTGLZFBW-HOCLYGCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317389 | |
| Record name | trans-Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152538-36-8, 2148284-56-2 | |
| Record name | trans-Tramadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152538-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Tramadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152538368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tramadol, trans-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2148284562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Tramadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-, (1R,2S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AO28L53FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRAMADOL, TRANS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PA5S9V4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


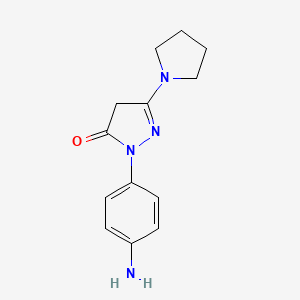
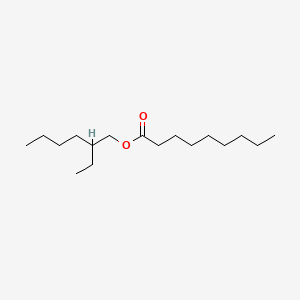
![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)
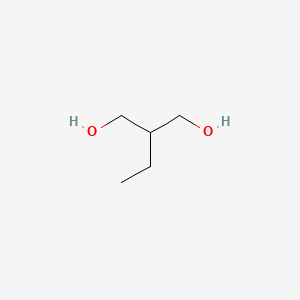

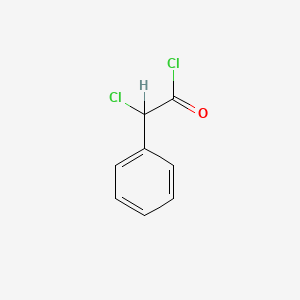
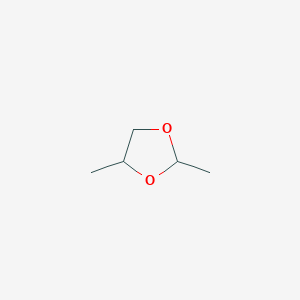

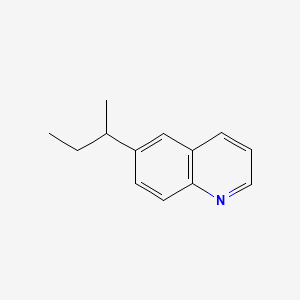
![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)
